cis-2-Pentenenitrile

Adiponitrile Synthesis Hydrocyanation Catalysis Nickel(0) Catalysts

cis-2-Pentenenitrile (CAS 25899-50-7), systematically named (Z)-pent-2-enenitrile, is a linear C5 unsaturated aliphatic nitrile with a molecular formula of C5H7N and a molecular weight of 81.12 g/mol. It is a colorless liquid at room temperature, characterized by a conjugated cis-configuration between the C2-C3 double bond and the terminal nitrile group.

Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
CAS No. 25899-50-7
Cat. No. B1312415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Pentenenitrile
CAS25899-50-7
Molecular FormulaC5H7N
Molecular Weight81.12 g/mol
Structural Identifiers
SMILESCCC=CC#N
InChIInChI=1S/C5H7N/c1-2-3-4-5-6/h3-4H,2H2,1H3/b4-3-
InChIKeyISBHMJZRKAFTGE-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Pentenenitrile (CAS 25899-50-7): Core Identity and Industrial Positioning for Sourcing Specialists


cis-2-Pentenenitrile (CAS 25899-50-7), systematically named (Z)-pent-2-enenitrile, is a linear C5 unsaturated aliphatic nitrile with a molecular formula of C5H7N and a molecular weight of 81.12 g/mol . It is a colorless liquid at room temperature, characterized by a conjugated cis-configuration between the C2-C3 double bond and the terminal nitrile group . The compound is a primary by-product in the industrial hydrocyanation of 1,3-butadiene to 3-pentenenitrile, a key intermediate in adiponitrile and ultimately nylon-6,6 production . Its industrial significance stems from its role as both a process impurity requiring isomerization and as a versatile building block for synthesizing ethyl-branched derivatives via addition reactions at the activated C3 position .

cis-2-Pentenenitrile Procurement: Why Isomer Purity and Structural Specificity Are Non-Negotiable


In the context of industrial synthesis, particularly within the adiponitrile value chain, the term 'pentenenitrile' is ambiguous and cannot be used for precise sourcing. The C5H7N molecular formula encompasses a family of isomers—including trans-2-pentenenitrile, trans-3-pentenenitrile, cis-3-pentenenitrile, and branched isomers like 2-methyl-2-butenenitrile—each possessing distinct thermodynamic stabilities, boiling points, and most critically, disparate reactivities in hydrocyanation catalysis . For instance, while trans-3-pentenenitrile is the desired substrate for the second hydrocyanation step to adiponitrile, cis-2-pentenenitrile is notoriously unreactive with standard nickel(0)-phosphorus catalysts, acting as a yield-limiting poison if not isomerized or removed . Consequently, substituting a 'mixed pentenenitrile' stream for high-purity cis-2-pentenenitrile introduces unpredictable reaction kinetics, compromises process yield, and mandates costly downstream purification. Therefore, procurement specifications must explicitly define the stereoisomer and positional isomer to ensure process consistency and economic viability .

cis-2-Pentenenitrile: A Quantitative Evidence Guide to Technical Differentiation from In-Class Analogs


cis-2-Pentenenitrile's Distinct Hydrocyanation Inertness vs. trans-3-Pentenenitrile: A Quantitative Yield Barrier in Adiponitrile Synthesis

A critical differentiation factor for cis-2-pentenenitrile in the adiponitrile process is its quantitative inability to undergo hydrocyanation under standard industrial conditions. While trans-3-pentenenitrile is readily converted to adiponitrile in the presence of nickel(0)-phosphorus complexes, cis-2-pentenenitrile exhibits zero reactivity, effectively acting as a catalyst poison and yield detractor if not removed from the feed stream .

Adiponitrile Synthesis Hydrocyanation Catalysis Nickel(0) Catalysts

cis-2-Pentenenitrile vs. trans-2-Pentenenitrile: A 16°C Boiling Point Differential Enabling Distillative Separation

cis-2-Pentenenitrile can be effectively separated from its geometric isomer, trans-2-pentenenitrile, via fractional distillation due to a significant boiling point difference. The cis-isomer exhibits a boiling point of 127°C at atmospheric pressure (1013 mbar), whereas the trans-isomer boils at a higher temperature of 143°C under identical conditions . This 16°C differential is a key physicochemical property that enables efficient purification in industrial isomerization loops.

Isomer Separation Fractional Distillation Process Engineering

cis-2-Pentenenitrile vs. trans-2-Pentenenitrile: Slower Atmospheric OH Radical Kinetics Indicating Higher Environmental Persistence

In assessing environmental fate, the reaction rate with atmospheric hydroxyl (OH) radicals serves as a key metric for estimating atmospheric half-life. Computational estimation data indicates that the cis-isomer of 2-pentenenitrile reacts more slowly with OH radicals than the trans-isomer. The estimated overall OH rate constant for cis-2-pentenenitrile is 10.1253 E-12 cm³/molecule-sec, compared to 11.3413 E-12 cm³/molecule-sec for trans-2-pentenenitrile .

Environmental Fate Atmospheric Chemistry Structure-Activity Relationship

cis-2-Pentenenitrile vs. trans-3-Pentenenitrile: A Thermodynamic Driving Force of 30% Yield for Isomerization in the Nylon Value Chain

In the isomerization process that converts cis-2-pentenenitrile to valuable 3-pentenenitriles (a critical step in adiponitrile manufacturing), the reaction is not quantitative. Under typical isomerization conditions, yields are generally limited to approximately 30% based on cis-2-pentenenitrile input . Increasing the conversion of cis-2-pentenenitrile leads to a thermodynamic penalty: an increased formation of the undesired trans-2-pentenenitrile by-product relative to the desired trans-3-pentenenitrile .

Isomerization Chemistry Process Yield Thermodynamics

cis-2-Pentenenitrile: Evidence-Based Application Scenarios for Industrial and Research Use


Adiponitrile and Nylon-6,6 Manufacturing: Isomerization Feedstock

cis-2-Pentenenitrile is a primary by-product in the first hydrocyanation of 1,3-butadiene to 3-pentenenitrile . As it is inert to further hydrocyanation with Ni(0) catalysts, it must be continuously isomerized to a mixture of 3-pentenenitriles to prevent yield loss and recover its value as an adiponitrile precursor . The quantitative evidence that it exhibits 0% conversion under adiponitrile synthesis conditions (Section 3, Evidence 1) makes its procurement as a defined feedstock for isomerization studies or pilot plants essential for process development.

Synthesis of Ethyl-Branched Specialty Chemicals

The conjugated double bond in cis-2-pentenenitrile makes it a reactive electrophile for addition reactions at the C3 position, leading to ethyl-branched derivatives . This structural motif is distinct from that derived from linear nitriles or terminal alkenes. This specific reactivity profile positions cis-2-pentenenitrile as a valuable building block for synthesizing novel amines, carboxylic acids, or heterocycles with branched architectures, which are of interest in pharmaceutical and agrochemical research.

Catalysis Research and Mechanistic Studies

cis-2-Pentenenitrile is an established model substrate for studying the selective hydrogenation of conjugated, multifunctional molecules (C=C vs. C≡N) over heterogeneous catalysts like Ni/Al2O3 . The compound's well-defined structure allows researchers to probe catalyst site specificity. For instance, studies have shown that hydrogenation to n-pentanenitrile occurs on Ni metal sites, while isomerization to trans-isomers is a function of the acidic Al2O3 support . This makes high-purity cis-2-pentenenitrile a critical tool for academic and industrial catalysis labs focused on understanding structure-activity relationships.

Environmental Toxicology and Analytical Standards

Given its slower estimated reaction rate with atmospheric OH radicals compared to its trans-isomer (Section 3, Evidence 3), cis-2-pentenenitrile has a distinct environmental fate profile that warrants isomer-specific monitoring . Furthermore, toxicological studies indicate that chronic exposure to cis-2-pentenenitrile can induce specific vestibular system deficits and electrophysiological deficiencies in peripheral nerves in rodent models . Therefore, high-purity cis-2-pentenenitrile is essential as an analytical standard for environmental fate studies and as a reference compound for toxicological and neurobehavioral research, where cross-contamination with the trans-isomer would confound results.

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